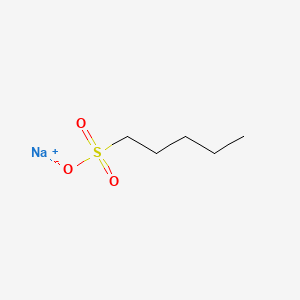
Natrium-1-Pentansulfonat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Sodium 1-pentanesulfonate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Sodium 1-pentanesulfonate, also known as sodium pentane-1-sulfonate, is primarily used as an ion-pairing agent in chromatographic mobile phase . It is an anionic surfactant and its primary targets are the molecules that are resolved by high-performance liquid chromatography (HPLC) .
Mode of Action
As an ion-pairing agent, sodium 1-pentanesulfonate interacts with its targets by forming ion pairs. This interaction facilitates the separation of molecules in HPLC, a technique used to identify, quantify, and purify individual components in a mixture . It also has an opposite influence on aniline polymerization thermal effect .
Result of Action
Sodium 1-pentanesulfonate is utilized to study its effects on the properties of polyaniline, using Fourier transform infrared and UV-visible spectroscopy . It is also used in studies on drug release from the water-in-oil-in-water multiple emulsion process in vitro .
Action Environment
The action of sodium 1-pentanesulfonate can be influenced by environmental factors such as temperature, pH, and the presence of other ions. As a surfactant, its efficacy can be affected by the properties of the solution it is in. Additionally, as an ion-pairing agent used in HPLC, the composition of the mobile phase can significantly impact its performance .
Biochemische Analyse
Biochemical Properties
Sodium 1-pentanesulfonate plays a significant role in biochemical reactions, particularly in ion-pair chromatography. It interacts with various enzymes, proteins, and other biomolecules to facilitate the separation and analysis of compounds. For instance, it has been used in the quantification of succinylcholine and the analysis of cefaclor in human plasma . The nature of these interactions involves the formation of ion pairs, which enhances the retention and resolution of analytes in chromatographic systems.
Cellular Effects
Sodium 1-pentanesulfonate influences various cellular processes by acting as a surfactant. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form ion pairs can alter the cellular environment, potentially impacting the function of membrane proteins and other cellular components .
Molecular Mechanism
The mechanism of action of sodium 1-pentanesulfonate involves its ability to form ion pairs with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, sodium 1-pentanesulfonate can influence gene expression by altering the cellular environment and affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium 1-pentanesulfonate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that sodium 1-pentanesulfonate remains stable under specific conditions, but its degradation products can have different biochemical properties .
Dosage Effects in Animal Models
The effects of sodium 1-pentanesulfonate vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which sodium 1-pentanesulfonate exerts its desired effects without causing harm .
Metabolic Pathways
Sodium 1-pentanesulfonate is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound can affect the activity of enzymes involved in lipid metabolism, protein synthesis, and other essential biochemical processes .
Transport and Distribution
Within cells and tissues, sodium 1-pentanesulfonate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function .
Subcellular Localization
Sodium 1-pentanesulfonate’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it interacts with various biomolecules within different cellular environments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 1-pentanesulfonate can be synthesized by reacting sodium sulfite with bromopentane. The reaction mixture is heated to a temperature range of 190 to 210 degrees Celsius and maintained for 10 to 20 hours. After the reaction, the mixture is cooled, and the product is isolated by low-temperature quick freezing followed by centrifugation to obtain the sodium 1-pentanesulfonate concentrate .
Industrial Production Methods: The industrial production of sodium 1-pentanesulfonate follows a similar synthetic route but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is typically obtained in the form of a monohydrate, which is then purified and dried to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 1-pentanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Coupling Reactions: It is used as a base in the Suzuki coupling reaction, which involves the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions like the Suzuki coupling.
Major Products:
Substitution Products: Depending on the nucleophile, the major products can include alkyl halides, amines, or thiols.
Coupling Products: The major products of the Suzuki coupling reaction are biaryl compounds.
Vergleich Mit ähnlichen Verbindungen
Sodium 1-pentanesulfonate is similar to other alkylsulfonates, such as:
- Sodium 1-octanesulfonate
- Sodium 1-heptanesulfonate
- Sodium hexanesulfonate
Uniqueness:
- Chain Length: Sodium 1-pentanesulfonate has a five-carbon chain, which provides a balance between hydrophobicity and solubility. This makes it suitable for a wide range of applications compared to longer or shorter chain sulfonates .
- Ion-Pairing Efficiency: Its efficiency as an ion-pairing agent in HPLC is well-documented, making it a preferred choice for many analytical applications .
By understanding the properties, preparation methods, chemical reactions, and applications of sodium 1-pentanesulfonate, researchers can effectively utilize this compound in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
22767-49-3 |
|---|---|
Molekularformel |
C5H12NaO3S |
Molekulargewicht |
175.20 g/mol |
IUPAC-Name |
sodium;pentane-1-sulfonate |
InChI |
InChI=1S/C5H12O3S.Na/c1-2-3-4-5-9(6,7)8;/h2-5H2,1H3,(H,6,7,8); |
InChI-Schlüssel |
JKCNXKXYMRTCQZ-UHFFFAOYSA-N |
SMILES |
CCCCCS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCS(=O)(=O)O.[Na] |
Key on ui other cas no. |
22767-49-3 |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
35452-30-3 (Parent) |
Synonyme |
1-pentanesulfonic acid 1-pentanesulfonic acid, sodium salt sodium 1-pentanesulfonate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


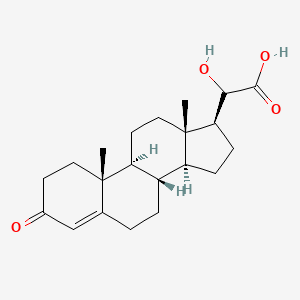
![2-hydroxy-1-[(1R,2S,5S,6S,14S,15S)-11,12,18-trihydroxy-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-2-yl]ethanone](/img/structure/B1259930.png)

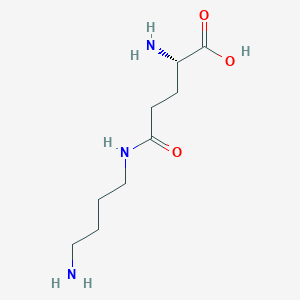
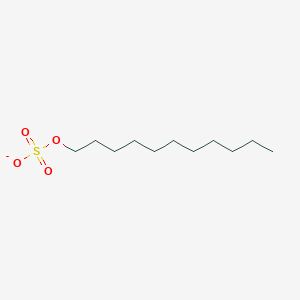
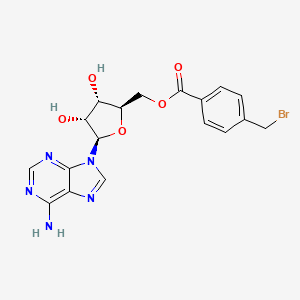
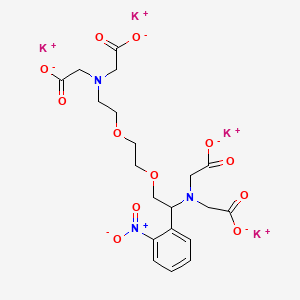
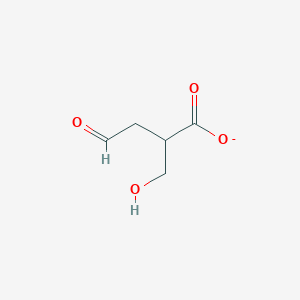
![(3Z,5Z,11Z,13E)-16-[4-(2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl)-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1259944.png)
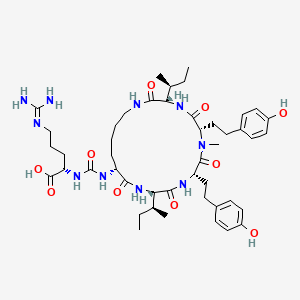
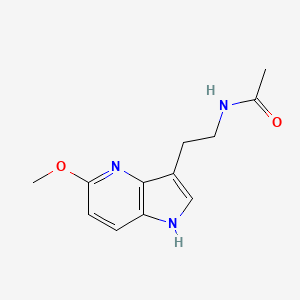


![(1S,2S,5S,9S)-2-methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol](/img/structure/B1259950.png)
